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Selective Bruton's tyrosine kinase (BTK) inhibitor (IC50 = 2.5 μM). Also inhibits polio-like kinase (Plk1) (IC50 = 37.36 μM). Does not effect EGF receptor, insulin recptor, JAK-1 JAK-2, JAK-3, SYK or HCK (IC50 values are all >300 μM). Anticancer and antileukemic agent. Active in vivo.
LFM-A13 is an inhibitor of Bruton's tyrosine kinase (BTK; IC50 = 2.5 µM). It is selective for BTK over JAK1, JAK3, IRK, EGFR, and HCK (IC50s = >278 µM for all), as well as a panel of seven serine/threonine and 10 tyrosine kinases as well as one lipid kinase (IC50s = >200-500 µM), but does inhibit polo-like kinase 3 (PLK3; Ki = 7.2 µM) and Xenopus PLK1 (Plx1; IC50 = 10 µM). LFM-A13 increases anti-FAS antibody-induced apoptosis in NALM-6-UM-1 acute lymphoblastic leukemia (ALL) cells. It reduces tumor growth in an MMTV/neu transgenic mouse model of breast cancer when ad...
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